molecular formula C7H5BrN2 B13472301 6-Bromo-2-ethynylpyridin-3-amine

6-Bromo-2-ethynylpyridin-3-amine

Cat. No.: B13472301
M. Wt: 197.03 g/mol
InChI Key: ZSMJXFBKBREOBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-2-ethynylpyridin-3-amine is an organic compound that belongs to the class of pyridines, which are heterocyclic aromatic organic compounds. This compound is characterized by the presence of a bromine atom at the 6th position, an ethynyl group at the 2nd position, and an amine group at the 3rd position of the pyridine ring. Pyridine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-ethynylpyridin-3-amine typically involves multiple steps, starting from commercially available pyridine derivatives. One common method is the bromination of 2-ethynylpyridine, followed by the introduction of the amine group. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions. The amine group can be introduced through nucleophilic substitution reactions using ammonia or amine derivatives.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and amination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-ethynylpyridin-3-amine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines, thiols, or alkoxides.

    Coupling Reactions: The ethynyl group can participate in coupling reactions, such as the Sonogashira coupling, to form carbon-carbon bonds with aryl or vinyl halides.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium amide, thiols, or alkoxides in polar solvents.

    Coupling Reactions: Palladium catalysts, copper iodide, and bases like triethylamine or potassium carbonate.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products Formed

    Substitution Reactions: Products with different functional groups replacing the bromine atom.

    Coupling Reactions: Products with extended carbon chains or aromatic systems.

    Oxidation and Reduction: Oxidized or reduced forms of the original compound.

Scientific Research Applications

6-Bromo-2-ethynylpyridin-3-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, especially in the development of new materials and catalysts.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: Utilized in the production of advanced materials, such as polymers and electronic components, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6-Bromo-2-ethynylpyridin-3-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The ethynyl group can form covalent bonds with nucleophilic sites in proteins, while the bromine atom can participate in halogen bonding interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-Ethynylpyridine: Lacks the bromine atom, making it less reactive in substitution reactions.

    3-Aminopyridine: Lacks the ethynyl and bromine groups, resulting in different chemical properties and reactivity.

    6-Bromopyridine: Lacks the ethynyl and amine groups, limiting its applications in coupling reactions and biological studies.

Uniqueness

6-Bromo-2-ethynylpyridin-3-amine is unique due to the combination of the bromine, ethynyl, and amine groups on the pyridine ring. This combination allows for a wide range of chemical modifications and applications, making it a versatile compound in various fields of research and industry.

Properties

Molecular Formula

C7H5BrN2

Molecular Weight

197.03 g/mol

IUPAC Name

6-bromo-2-ethynylpyridin-3-amine

InChI

InChI=1S/C7H5BrN2/c1-2-6-5(9)3-4-7(8)10-6/h1,3-4H,9H2

InChI Key

ZSMJXFBKBREOBX-UHFFFAOYSA-N

Canonical SMILES

C#CC1=C(C=CC(=N1)Br)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.